Computed Lipophilicity (XLogP3-AA) Comparison: 5-Chloro-2-methoxy vs. 4-Chloro Analog Enhances Predicted Membrane Permeability
The target compound exhibits a computed XLogP3-AA value of 4.9, which is higher than that of its closest positional isomer analog, N-(4-chlorophenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide (4-chloro analog), which has a computed XLogP3-AA of 4.6 [1][2]. This difference of 0.3 log units is attributed to the presence of the ortho-methoxy group in the target compound, which adds both lipophilic surface area and intramolecular hydrogen bonding capacity, increasing predicted passive membrane permeability without adding a hydrogen bond donor [3]. The 5-chloro-2-methoxy substitution pattern also differs electronically from the 4-chloro analog, with the electron-donating methoxy group para to the chloro substituent potentially modulating the acidity of the anilide NH proton and thus solubility-pH profile.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.9 |
| Comparator Or Baseline | N-(4-Chlorophenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide: XLogP3-AA = 4.6 |
| Quantified Difference | Δ = +0.3 log units (more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025.09.15 release |
Why This Matters
A 0.3 log unit increase in XLogP3-AA can translate to a measurable increase in predicted passive membrane permeability, influencing cell-based assay performance and oral bioavailability potential in lead optimization workflows.
- [1] PubChem. Compound Summary for CID 3133288: Computed Properties (XLogP3-AA = 4.9). National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem. Compound Summary for CID 2796144: N-(4-Chlorophenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide, Computed Properties (XLogP3-AA = 4.6). National Center for Biotechnology Information. Accessed May 2026. View Source
- [3] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. (Methodological basis for XLogP3 interpretation.) View Source
